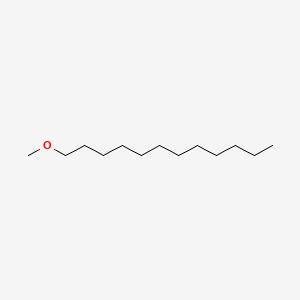

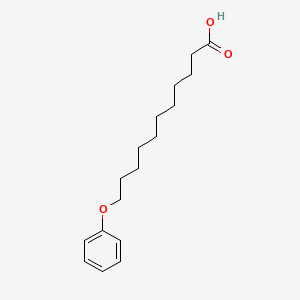

1-Sec-butoxy-1-oxopropan-2-yl laurate

Overview

Description

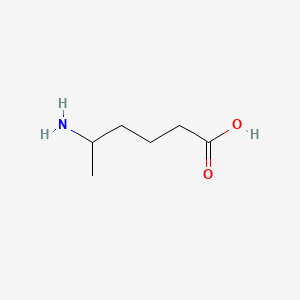

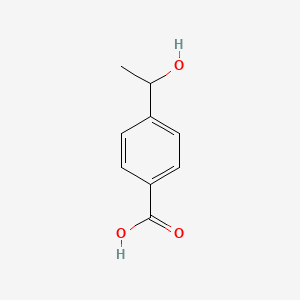

1-Sec-butoxy-1-oxopropan-2-yl laurate, also known as SBOPL, is a compound found in various cosmetic and personal care products. It is a synthetic ester of lauric acid, a saturated fatty acid found in coconut oil and other vegetable oils. SBOPL is used as a surfactant in shampoos, body washes, and other cleaning products, as well as in the manufacture of pharmaceuticals, cosmetics, and food. In addition, SBOPL has been studied for its potential applications in the medical field.

Scientific Research Applications

Enantioselective Synthesis

A study by Kazumasa Kanda et al. (2010) demonstrates the use of sec-butyllithium in the highly enantioselective synthesis of planar-chiral 1,n-dioxa[n]paracyclophanes. This technique, involving catalytic asymmetric ortho-lithiation, could inform synthetic approaches involving "1-Sec-butoxy-1-oxopropan-2-yl laurate" for producing chiral molecules with potential applications in pharmaceuticals and materials science (Kanda, Endo, & Shibata, 2010).

Radiation Chemistry in Solvent Extraction

Katy L. Swancutt et al. (2011) investigated the radiation-chemical robustness of Cs-7SB, a solvent modifier used in nuclear waste treatment. Understanding the radiation stability of solvent modifiers, such as "1-Sec-butoxy-1-oxopropan-2-yl laurate," is crucial for their application in extracting cesium and strontium from nuclear waste solutions (Swancutt et al., 2011).

Surface Conductivity Probing

A. Whitworth, D. Mandler, and P. Unwin (2005) developed a model using scanning electrochemical microscopy (SECM) for probing the conductivity of ultra-thin films. This technique could be applied to investigate the electrical properties of thin films incorporating "1-Sec-butoxy-1-oxopropan-2-yl laurate," potentially useful in electronics or sensor applications (Whitworth, Mandler, & Unwin, 2005).

Catalytic Deoxygenation in Biofuel Production

The catalytic deoxygenation of methyl laurate on nickel phosphide catalysts by Heng Shi et al. (2014) could offer insights into the deoxygenation processes involving "1-Sec-butoxy-1-oxopropan-2-yl laurate" for producing hydrocarbons. This research is relevant for biofuel production, showcasing the support effect on catalyst performance (Shi, Chen, Yang, & Tian, 2014).

Antioxidant Activity in Food Preservation

I. Medina et al. (2009) studied the effect of lipophilization of hydroxytyrosol on its antioxidant activity, suggesting that modifying compounds to increase their lipophilicity, similar to "1-Sec-butoxy-1-oxopropan-2-yl laurate," could enhance their effectiveness in protecting oils and emulsions from oxidation. This application is particularly relevant for food preservation and enhancing the shelf-life of omega-3 enriched foods (Medina et al., 2009).

properties

IUPAC Name |

(1-butan-2-yloxy-1-oxopropan-2-yl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-5-7-8-9-10-11-12-13-14-15-18(20)23-17(4)19(21)22-16(3)6-2/h16-17H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVZTXIQRRPMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968215 | |

| Record name | 1-[(Butan-2-yl)oxy]-1-oxopropan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Sec-butoxy-1-oxopropan-2-yl laurate | |

CAS RN |

5349-70-2 | |

| Record name | NSC1276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(Butan-2-yl)oxy]-1-oxopropan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.